Lestaurtinib, also known as CEP-701, is a multi-targeted kinase inhibitor initially investigated for its potent activity against FLT3. [, , ] It is classified as a staurosporine derivative. [, ] Lestaurtinib's role in scientific research centers on its ability to inhibit various tyrosine kinases, particularly FLT3, and its downstream signaling pathways. This has led to its investigation in various cancers, including acute myeloid leukemia (AML), neuroblastoma, and Ewing sarcoma. [, , , , , , , , , , ]
Overcoming Resistance: Identifying and targeting resistance mechanisms, such as mutations in FLT3 and activation of alternative signaling pathways, is crucial for improving Lestaurtinib's efficacy. [, , ]
Combination Therapies: Exploring synergistic combinations of Lestaurtinib with other targeted therapies or chemotherapy agents could enhance its anti-cancer effects. [, , , , ]
Optimizing Dosing and Delivery: Further research on Lestaurtinib's pharmacokinetic properties, including its interaction with plasma proteins and strategies to enhance its delivery to target cells, is crucial for improving its therapeutic index. [, , ]
Expanding Applications: Investigating the potential of Lestaurtinib in other cancer types and exploring its use in non-cancerous diseases where dysregulated kinase signaling plays a role could uncover novel therapeutic applications. [, , , , ]
Lestaurtinib is classified as a tyrosine kinase inhibitor. It specifically targets several kinases including fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinases (TrkA, TrkB, TrkC) . The compound has been evaluated in clinical trials for conditions such as acute myeloid leukemia, pancreatic cancer, and neuroblastoma . Its ability to inhibit FLT3 is particularly significant due to the prevalence of FLT3 mutations in certain leukemia patients, which are associated with poor prognosis .
Lestaurtinib is synthesized through a series of chemical reactions that modify the structure of K252a. The synthesis typically involves:
The exact synthetic pathway can vary but generally includes steps such as alkylation, acylation, or hydrolysis .
The molecular formula of lestaurtinib is with a molar mass of approximately 439.47 g/mol . Its structure features:
The three-dimensional conformation of lestaurtinib allows it to fit into the active sites of various kinases effectively, facilitating its role as an inhibitor .
Lestaurtinib undergoes several chemical reactions that are relevant for its pharmacological activity:
Lestaurtinib exerts its effects primarily through the inhibition of the JAK/STAT signaling pathway. The mechanism includes:
Lestaurtinib exhibits several notable physical and chemical properties:
These properties are essential for determining its pharmacokinetics and bioavailability.
Lestaurtinib has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3